molecular formula C22H24ClN3O4 B12492454 Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-4-methylphenyl)carbonyl]amino}benzoate

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-4-methylphenyl)carbonyl]amino}benzoate

Cat. No.: B12492454
M. Wt: 429.9 g/mol
InChI Key: LYGSFPZGHNCULB-UHFFFAOYSA-N
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Description

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-4-methylphenyl)carbonyl]amino}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a piperazine ring, a benzoate ester, and a chlorinated phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-4-methylphenyl)carbonyl]amino}benzoate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Acetylation: The piperazine ring is then acetylated using acetic anhydride to form 4-acetylpiperazine.

    Benzoate Ester Formation: The benzoate ester is formed by reacting methyl 4-aminobenzoate with the acetylated piperazine.

    Coupling with Chlorinated Phenyl Group: Finally, the compound is coupled with 2-chloro-4-methylbenzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-4-methylphenyl)carbonyl]amino}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-4-methylphenyl)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-4-methylphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(4-acetylpiperazin-1-yl)methyl]benzoate
  • 2-(4-Methylpiperazin-1-yl)ethan-1-amine

Uniqueness

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-4-methylphenyl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H24ClN3O4

Molecular Weight

429.9 g/mol

IUPAC Name

methyl 4-(4-acetylpiperazin-1-yl)-3-[(2-chloro-4-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C22H24ClN3O4/c1-14-4-6-17(18(23)12-14)21(28)24-19-13-16(22(29)30-3)5-7-20(19)26-10-8-25(9-11-26)15(2)27/h4-7,12-13H,8-11H2,1-3H3,(H,24,28)

InChI Key

LYGSFPZGHNCULB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C)Cl

Origin of Product

United States

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